![molecular formula C20H16O5 B1251478 (3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1251478.png)
(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
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Overview
Description
(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.
Scientific Research Applications
Cytotoxic Activities
A study identified a structurally similar anthracene derivative, 3-hydroxy-1-keto-3-methyl-8-methoxy-1,2,3, 4-tetrahydro-benz[α]anthracene, extracted from marine Streptomyces sp. This compound demonstrated cytotoxicity against human lung adenocarcinoma cell line A549, suggesting potential applications in cancer research (Zhang et al., 2011).
Nanoparticle Formation
In a study on styrenic copolymers, fluorescent anthracene and benzoxazine functionalities were incorporated to create fluorescence-labeled nanoparticles. These nanoparticles, with dimensions controlled between 5–20 nm, exhibited excellent fluorescence performance and may be relevant for applications requiring fluorescent markers or probes (Wang et al., 2014).
Metabolic Studies
Research on the metabolism of enantiomers of trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene by rat liver microsomes provided insights into the biotransformation of such compounds. This study could be relevant for understanding the metabolic pathways and interactions of similar anthracene derivatives (Thakker et al., 1982).
Angucyclinone Synthesis
A synthesis study explored the regio- and stereo-selective reduction of a related compound, leading to the production of angucyclinones. These compounds are significant in the development of antibiotics and chemotherapeutic agents (Rozek et al., 1998).
Electronic Coupling in Mixed-Valence Systems
Investigations into organic mixed-valence systems, incorporating anthracene derivatives, focused on understanding electronic interactions. This research is crucial in the field of molecular electronics and designing novel electronic materials (Lambert et al., 2005).
properties
Product Name |
(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18-/m1/s1 |
InChI Key |
MUNUJAJWLPOQBH-DYBLOJMWSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
synonyms |
fujianmycin B ribiginone A(2) rubiginone A2 SNA 8073-A SNA 8073-B SNA-8073-A SNA-8073-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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